Fmoc-D-Dab-OH Fmoc-D-Dab-OH
Brand Name: Vulcanchem
CAS No.: 201484-12-0
VCID: VC21538572
InChI: InChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m1/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O
Molecular Formula: C19H20N2O4
Molecular Weight: 340.4 g/mol

Fmoc-D-Dab-OH

CAS No.: 201484-12-0

Cat. No.: VC21538572

Molecular Formula: C19H20N2O4

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-D-Dab-OH - 201484-12-0

CAS No. 201484-12-0
Molecular Formula C19H20N2O4
Molecular Weight 340.4 g/mol
IUPAC Name (2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m1/s1
Standard InChI Key ZZDRDGKSMGGBDI-QGZVFWFLSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC[NH3+])C(=O)[O-]
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC[NH3+])C(=O)[O-]

Chemical Structure and Properties

Physical and Chemical Properties

Based on data from its derivatives, Fmoc-D-Dab-OH exists as a white to off-white crystalline solid. The compound demonstrates solubility in polar organic solvents such as DMF and DMSO, which makes it suitable for standard peptide synthesis protocols.

Table 1: Key Physical and Chemical Properties of Fmoc-D-Dab-OH and Related Compounds

PropertyFmoc-D-Dab-OHFmoc-D-Dab(Boc)-OHFmoc-D-Dab(Alloc)-OH
Molecular FormulaC19H20N2O4 (estimated)C24H28N2O6C23H24N2O6
Molecular Weight356.38 g/mol (estimated)440.5 g/mol424.45 g/mol
Physical StateCrystalline solidWhite solidWhite solid
SolubilitySoluble in DMF, DMSOSoluble in DMF, partially in MeOHSoluble in DMF, DMSO
γ-amino protectionNoneBocAlloc

Structural Confirmation Methods

The identity and purity of Fmoc-D-Dab-OH and its derivatives can be confirmed through various analytical techniques:

  • NMR spectroscopy typically reveals characteristic signals for the Fmoc group, including aromatic protons in the 7-8 ppm range

  • Mass spectrometry provides molecular weight confirmation

  • HPLC demonstrates purity profiles with characteristic retention times

The search results indicate that for related compounds, analysis methods include "ESI-MS" and "MALDI-TOF HRMS" for mass determination and 1H NMR for structural confirmation .

Synthesis and Preparation Methods

General Synthesis Approaches

The synthesis of Fmoc-D-Dab-OH typically proceeds through selective protection strategies:

  • Introduction of the Fmoc group to the α-amino position of D-2,4-diaminobutyric acid

  • Optional protection of the γ-amino group with orthogonal protecting groups (Boc, Alloc, Mtt)

  • Purification via crystallization or chromatographic methods

Purification Protocols

Based on information for related compounds, purification typically employs:

"The precipitate was then dissolved in minimal MeOH, and the product was obtained after addition of diethyl ether and centrifugation (10000 rpm, 8 min)."

Column chromatography on silica gel provides another effective purification method, with typical solvent systems including hexane/ethyl acetate mixtures: "The extracted organic layer was then concentrated and purified by column chromatography on silica gel (Hex:EA = 4:1)."

Protected Derivatives and Their Applications

Fmoc-D-Dab(Boc)-OH

Fmoc-D-Dab(Boc)-OH represents one of the most common protected forms of the base compound, featuring a tert-butyloxycarbonyl (Boc) protecting group on the γ-amino position. According to search result 1, this derivative has the following properties:

  • Molecular Formula: C24H28N2O6

  • Molecular Weight: 440.5 g/mol

  • CAS Number: 114360-56-4

  • IUPAC Name: (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

The Boc protection provides acid-labile properties, allowing selective deprotection strategies in orthogonal protection schemes. This derivative finds extensive use in solid-phase peptide synthesis where differential deprotection of the α and γ amino groups is required.

Fmoc-D-Dab(Alloc)-OH

Fmoc-D-Dab(Alloc)-OH employs allyloxycarbonyl (Alloc) protection at the γ-amino position. Search result 3 provides the following information:

  • Molecular Formula: C23H24N2O6

  • Molecular Weight: 424.45 g/mol

  • CAS Number: 387824-78-4

  • Synonym: Nα-Fmoc-Nγ-allyloxycarbonyl-D-2,4-diaminobutyric acid

The Alloc group offers unique advantages as it can be selectively removed under mild conditions using palladium catalysts without affecting other common protecting groups. This property makes it particularly valuable for synthesizing peptides with complex protection patterns.

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis Protocols

Fmoc-D-Dab-OH and its derivatives function primarily within solid-phase peptide synthesis (SPPS) workflows. The general coupling protocol described in search result 2 provides insight into practical applications:

"The coupling mixture with Fmoc-Dab(Mtt)-OH (0.08 mmol), coupling reagents (0.08 mmol) and DIPEA (0.16 mmol) in DMF (1 mL) were preincubated for a period (5 min for the experiment on Fig. 2B, and different incubation times were tried for the experiment on Fig. 2D). The coupling mixture was then shaken with resin-bound YFMVF for 2 h."

This highlights the importance of preincubation times and proper coupling reagent selection for optimal incorporation of these amino acid derivatives.

Deprotection Strategies

The search results describe specific deprotection protocols for Fmoc groups:

"The Fmoc protecting group (if any) was removed by shaking with alternative Fmoc deprotection cocktail (5% w/v piperazine, 1% v/v DBU, 1% v/v formic acid in DMF, 1 mL/0.1 mmol) for 25 min."

For side-chain protecting groups, the cleavage protocol typically employs:

"Global cleavage and deprotection was carried out with freshly prepared cleavage cocktail (TFA/TIPS/H2O, v/v/v, 95/2.5/2.5, 1 mL) for 2.5 h."

Table 2: Deprotection Conditions for Various Protecting Groups

Protecting GroupDeprotection ConditionsTimeReference
Fmoc5% piperazine, 1% DBU, 1% formic acid in DMF25 min
BocTFA/TIPS/H2O (95/2.5/2.5)2.5 h
MttDilute TFA with scavengersVariable
AllocPd(0) catalyst, nucleophilic scavengerVariable

Research Applications and Biological Relevance

Incorporation into Bioactive Peptides

Fmoc-D-Dab-OH provides valuable functionality for developing peptides with:

  • Enhanced proteolytic stability due to D-configuration

  • Modified charge distribution through the additional amino group

  • Cross-linking capabilities via the γ-amino functionality

  • Improved bioavailability and cell penetration properties

Analytical Characterization

The analytical characterization of peptides containing D-Dab typically employs multiple complementary techniques:

"The mass spectra, reported as m/z, were conducted by SCIEX 3200Q ESI mass spectrometer. Nuclear magnetic resonance spectroscopy. NMR spectra were recorded on a Bruker Ultrashield 400 Plus NMR spectrometer (1H NMR on 400 MHz, 13C NMR on 101 MHz."

Additionally, HPLC analysis using specific gradient conditions proves essential for purity assessment:

"The final precipitate was dissolved in MeOH for analytical HPLC as the gradients on Table S2."

Table 3: HPLC Gradient for Analysis of Dab-Containing Peptides

Time (min)% A (H2O + 0.1% TFA)% B (MeCN + 0.1% TFA)Flow (mL/min)
080200.5
4050500.5
4101000.5
5501000.5

Technical Challenges and Optimization Strategies

Lactamization Side Reactions

A significant challenge when working with Fmoc-D-Dab-OH involves potential lactamization side reactions. The search results discuss this phenomenon specifically for Fmoc-Dab(Mtt)-OH:

"General procedure for synthesizing lactams from corresponding Fmoc-X(Mtt)-OH. To the solution of Fmoc-X(Mtt)-OH (0.1 mmol) and PyBOP (0.1 mmol) in DMF (1 mL), DIPEA (0.2 mmol) were added. The reaction mixture was stirred for 3 hours before it was diluted with ethyl acetate."

This cyclization between the γ-amino group and the α-carboxyl group can significantly reduce yields and purity unless carefully controlled.

Optimizing Coupling Efficiency

To address potential challenges with coupling efficiency, several strategies have proven effective:

  • Preincubation of the amino acid with coupling reagents before addition to the resin

  • Selection of appropriate coupling reagents based on the specific sequence context

  • Extended coupling times for challenging sequences

  • Double coupling protocols for ensuring complete reaction

The search results describe specific coupling protocols that can be adapted for optimization:

"General procedure of solid phase peptide synthesis without pre-incubation. The dry resin-bound YFMVF (0.02 mmol), Fmoc-Dab(Mtt)-OH (0.08 mmol), and coupling reagents (0.08 mmol) was loaded into a syringe with frits. DIPEA (0.16 mmol) in DMF (1 mL) was then loaded into syringe and shaken for a period (10 min for most cases except the case when coupling reagent DEPBT used)."

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